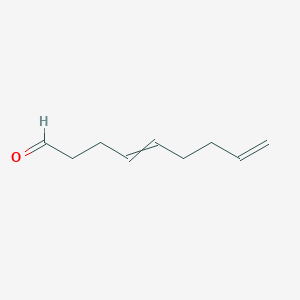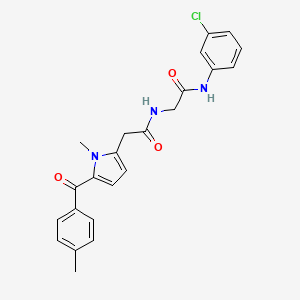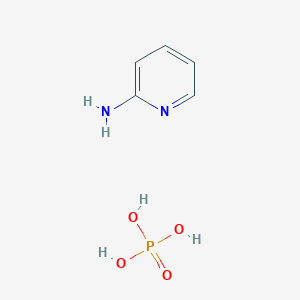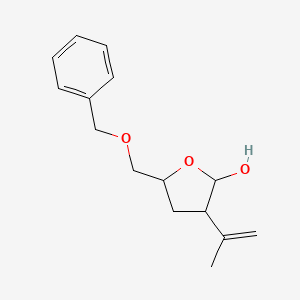
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol is an organic compound with a complex structure that includes a phenylmethoxymethyl group and a prop-1-en-2-yloxolan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with an appropriate epoxide under acidic or basic conditions to form the desired oxolan-2-ol derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene and a catalyst like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-one: Similar structure but with a ketone group instead of an alcohol.
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propiedades
Número CAS |
105558-09-6 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
5-(phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol |
InChI |
InChI=1S/C15H20O3/c1-11(2)14-8-13(18-15(14)16)10-17-9-12-6-4-3-5-7-12/h3-7,13-16H,1,8-10H2,2H3 |
Clave InChI |
KUNUDKWCSPHGEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC(OC1O)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
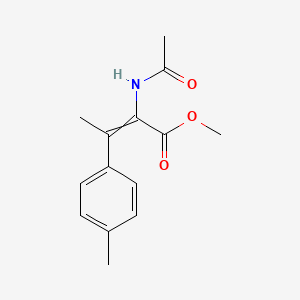
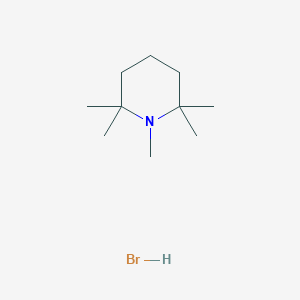
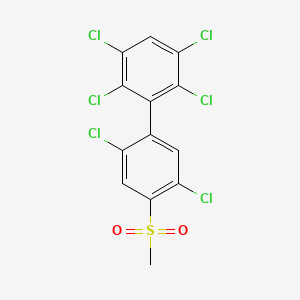

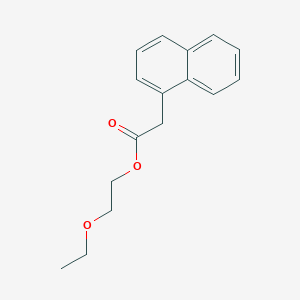
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
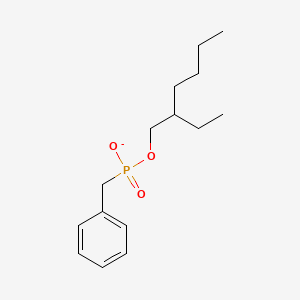
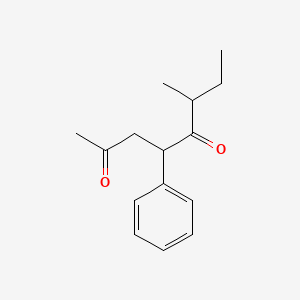
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
